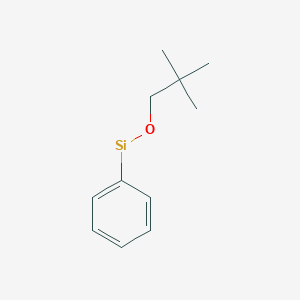
CID 11790100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropoxy)(phenyl)silane is an organosilicon compound with the molecular formula C11H18OSi It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a 2,2-dimethylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropoxy)(phenyl)silane typically involves the reaction of phenyltrichlorosilane with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction proceeds via the substitution of the chlorine atoms in phenyltrichlorosilane with the 2,2-dimethylpropoxy group, resulting in the formation of (2,2-Dimethylpropoxy)(phenyl)silane .
Industrial Production Methods
Industrial production methods for (2,2-Dimethylpropoxy)(phenyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropoxy)(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenyl or 2,2-dimethylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
(2,2-Dimethylpropoxy)(phenyl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropoxy)(phenyl)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, making it useful in the synthesis of complex organosilicon structures. Its effects are mediated through the formation of silicon-oxygen and silicon-carbon bonds, which are crucial for its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,2-Dimethylpropoxy)(phenyl)silane include:
Phenylsilane: A simpler organosilicon compound with a phenyl group attached to a silicon atom.
Diphenylsilane: Contains two phenyl groups attached to a silicon atom.
Trimethylsilane: Contains three methyl groups attached to a silicon atom.
Uniqueness
(2,2-Dimethylpropoxy)(phenyl)silane is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H16OSi |
|---|---|
Molecular Weight |
192.33 g/mol |
InChI |
InChI=1S/C11H16OSi/c1-11(2,3)9-12-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
HHMJNOPBPOLAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CO[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)

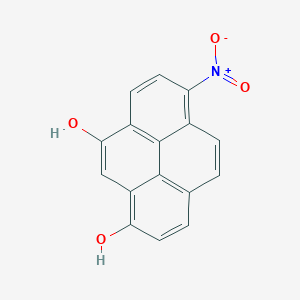
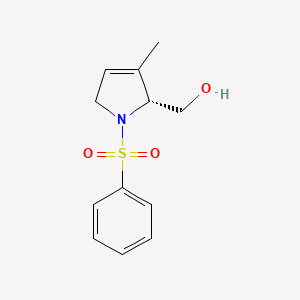
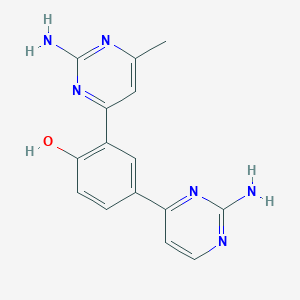
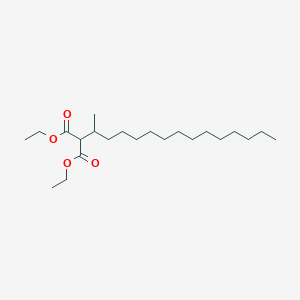

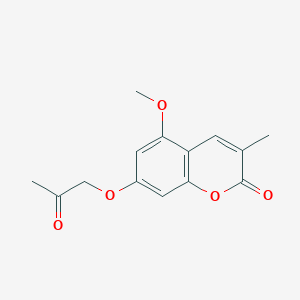
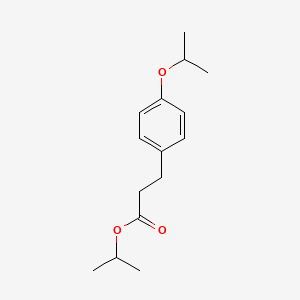
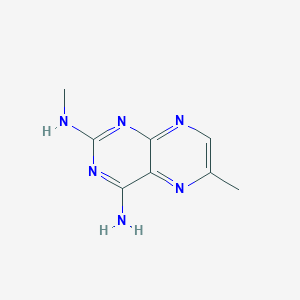

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
